N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
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Overview
Description
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile.
Amidation: The formation of an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogens (Cl~2~, Br2), nucleophiles (NH~3~, OH^-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with a different position of the pyridine ring.
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide: Another positional isomer with the pyridine ring in the 4-position.
Uniqueness
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H19Cl2N3O3S |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C21H19Cl2N3O3S/c22-19-9-8-16(11-20(19)23)14-26(30(28,29)18-6-2-1-3-7-18)15-21(27)25-13-17-5-4-10-24-12-17/h1-12H,13-15H2,(H,25,27) |
InChI Key |
LDBYIWSKGNZZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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